J 104871 vs. Tipifarnib: FPP-Competitive vs. CAAX-Peptidomimetic Mechanism Dictates Cellular Potency in H-Ras Processing
J 104871 inhibits Ras processing in activated H-ras-transformed NIH3T3 cells with an IC50 of 3.1 μM [1]. In contrast, the clinical-stage FTI Tipifarnib, a non-peptidomimetic inhibitor, exhibits an IC50 of 0.86 nM against isolated FTase but requires 5 μM for 72 hours to induce significant apoptosis in LGL T-cells, with no reported cellular Ras processing IC50 in the same NIH3T3 model . The ~3600-fold difference in isolated enzyme potency does not translate to a simple advantage in cellular efficacy, underscoring the distinct pharmacological profiles driven by their divergent mechanisms (FPP-competitive vs. CAAX-competitive).
| Evidence Dimension | Inhibition of Ras processing in H-ras-transformed NIH3T3 cells |
|---|---|
| Target Compound Data | IC50 = 3.1 μM |
| Comparator Or Baseline | Tipifarnib: No directly comparable IC50 reported in this model; enzyme IC50 = 0.86 nM; cellular apoptosis at 5 μM |
| Quantified Difference | J 104871 exhibits a defined cellular Ras processing IC50 in a standard model, whereas Tipifarnib's cellular activity is reported in different contexts, preventing direct potency comparison. |
| Conditions | H-ras-transformed NIH3T3 cells, in vitro Ras processing assay |
Why This Matters
This provides a benchmarked cellular potency value in a well-characterized Ras-transformed cell line, enabling direct comparison with other FPP-competitive inhibitors and establishing a foundation for in vivo dose selection.
- [1] Yonemoto M, Satoh T, Arakawa H, Suzuki-Takahashi I, Monden Y, Kodera T, et al. J-104,871, a novel farnesyltransferase inhibitor, blocks Ras farnesylation in vivo in a farnesyl pyrophosphate-competitive manner. Mol Pharmacol. 1998 Jul;54(1):1-7. View Source
